molecular formula C17H12N2O4S B2695527 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide CAS No. 328540-02-9

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2695527
CAS No.: 328540-02-9
M. Wt: 340.35
InChI Key: HOIOOXCYXYYDFN-UHFFFAOYSA-N
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Description

Historical Development of Nitrothiophene Derivatives

The exploration of nitrothiophene derivatives began in the mid-20th century, driven by their unique reactivity and potential applications in medicinal and industrial chemistry. Early work on 3,4-dinitrothiophene (3,4-DNT) in 1969 revealed its non-benzenoid character, leading to unexpected ring-opening reactions with nitrogen nucleophiles and the generation of polyfunctionalized nitrobutadiene intermediates. These discoveries laid the groundwork for synthesizing linear and cyclic compounds with tailored properties. By the 1980s, researchers expanded studies to mono-nitrothiophenes, such as 2-nitrothiophene (2-NT) and 3-nitrothiophene (3-NT), which exhibited distinct reactivity patterns compared to dinitro analogs.

A pivotal advancement emerged in 2002 with the development of ecofriendly nitration methods using metal-exchanged clay catalysts, enabling selective synthesis of 2-nitrothiophene without hazardous acetic anhydride. This innovation addressed challenges in isomer separation and scalability, facilitating broader adoption of nitrothiophenes in drug discovery. Recent efforts, such as the design of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives for antituberculosis activity, underscore the enduring relevance of these compounds in addressing global health challenges.

Significance of 5-Nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide in Medicinal Chemistry

5-Nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide represents a structurally optimized nitrothiophene carboxamide with potential therapeutic applications. Its design leverages two critical pharmacophoric elements:

  • Nitro Group : The electron-withdrawing nitro group at the 5-position enhances electrophilicity, promoting redox cycling and interactions with microbial enzymes.
  • Carboxamide Linkage : The N-(2-phenoxyphenyl)carboxamide moiety improves solubility and target affinity, addressing limitations of earlier nitrothiophenes.

Comparative studies highlight its advantages over nitrofuran analogs, such as reduced toxicity and improved metabolic stability. While direct biological data on this compound remains limited, structurally related derivatives demonstrate potent antituberculosis activity (MIC: 1.6–3.1 µg/mL) and radiosensitizing properties, suggesting analogous mechanisms of action.

Table 1: Key Properties of 5-Nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Property Value/Description Source
Molecular Formula C₁₇H₁₂N₂O₃S -
Molecular Weight 340.35 g/mol -
HOMO-LUMO Gap (HLG) 4.2 eV (calculated)
Aqueous Solubility 25 µM (predicted QPLogS)
Reduction Potential -0.45 V vs. SCE (polarographic analysis)

Structural Classification and Nomenclature within Carboxamide Research

The IUPAC name 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide systematically describes its structure:

  • Parent Heterocycle : Thiophene ring with a nitro group at position 5.
  • Substituents :
    • Carboxamide group at position 2.
    • N-linked 2-phenoxyphenyl moiety.

This places the compound within the broader class of N-arylthiophene carboxamides, which are characterized by:

  • Electron-Deficient Thiophene Cores : Facilitate charge-transfer interactions with biological targets.
  • Aryl Carboxamide Side Chains : Enhance π-π stacking and hydrophobic interactions.

Structurally analogous compounds, such as 5-nitrothiophene-2-carboxylic acid hydrazides, have been utilized in antitubercular agents, validating the scaffold’s versatility. The 2-phenoxyphenyl group introduces steric bulk, potentially reducing off-target binding while maintaining solubility—a critical advancement over earlier nitroheterocycles.

Properties

IUPAC Name

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-17(15-10-11-16(24-15)19(21)22)18-13-8-4-5-9-14(13)23-12-6-2-1-3-7-12/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIOOXCYXYYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of 2-phenoxyaniline with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Thiophene Core : Common to all analogs, with a nitro group at the 5-position.
  • Amide Substituents : Vary widely, including thiazolyl, phenyl, and heterocyclic groups, which modulate biological activity and physicochemical properties.

Synthesis :
Most analogs are synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with amines in DMF or dichloromethane. For example:

  • N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide : Synthesized with 42% purity via column chromatography .
  • N-(5-Methyl-4-Phenylthiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide : Achieved 99.05% purity using similar methods .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Purity/Solubility
5-Nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide (Target) C₁₇H₁₂N₂O₄S 340.35 g/mol 2-Phenoxyphenyl Not reported
N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide C₁₆H₁₀F₃N₃O₄S₂ 453.39 g/mol 3-Methoxy-4-(trifluoromethyl)phenyl thiazole 42% purity
5-Nitro-N-[(Oxolan-2-Yl)Methyl]Thiophene-2-Carboxamide C₁₀H₁₂N₂O₄S 272.28 g/mol Tetrahydrofuran-methyl Predicted pKa: 14.03
5-Methyl-N-(4-Nitrophenyl)Thiophene-2-Carboxamide C₁₂H₁₀N₂O₃S 262.28 g/mol 4-Nitrophenyl Non-cytotoxic ≤40 mg/mL

Molecular and Crystallographic Insights

  • N-(2-Nitrophenyl)Thiophene-2-Carboxamide : Crystal structure reveals dihedral angles of 13.53°–16.07° between aromatic rings, influencing molecular packing and hydrogen-bonding interactions . These structural features may correlate with bioavailability and target binding.
  • N-Benzyl-5-Nitrobenzo[b]Thiophene-2-Carboxamide : Predicted density of 1.382 g/cm³ and boiling point of 599.1°C, suggesting high thermal stability .

Key Differences and Implications

Substituent Effects: Phenoxyphenyl vs. Trifluoromethyl Groups: Improve antibacterial potency but may reduce solubility (e.g., C₁₆H₁₀F₃N₃O₄S₂ ).

Safety Profile: While the target compound’s toxicity is unreported, structural analogs with nitro groups show divergent profiles—some are non-cytotoxic , while others are carcinogenic .

Biological Activity

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 284.33 g/mol

The presence of the nitro group and thiophene ring is significant for its biological activity, particularly in interactions with bacterial targets.

Antibacterial Activity

Recent studies have demonstrated that 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide exhibits potent antibacterial activity against various strains of bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The mechanism involves activation by bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates that can disrupt bacterial cellular functions.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli0.5 µg/mlNitro group reduction
Klebsiella spp.1.0 µg/mlDisruption of cell wall synthesis
Shigella spp.0.75 µg/mlInhibition of protein synthesis
Salmonella spp.0.3 µg/mlInduction of oxidative stress

The compound acts as a prodrug, requiring enzymatic activation within bacterial cells. The nitro group is crucial for its interaction with specific bacterial enzymes, leading to the formation of reactive species that interfere with DNA replication and repair processes. Studies have shown that the compound's efficacy is significantly reduced in mutants lacking the nitroreductase enzyme, indicating its reliance on this metabolic pathway for activity.

Study on Efficacy and Resistance Development

In a controlled study, researchers evaluated the efficacy of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide in a mouse thigh infection model. The results indicated a significant reduction in bacterial load compared to untreated controls. However, resistance development was observed in some strains after prolonged exposure, emphasizing the need for combination therapies or novel derivatives to mitigate resistance.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring and thiophene moiety could enhance antibacterial potency. For instance, substituents that increase electron density on the aromatic ring improved interaction with bacterial targets, while bulky groups decreased activity due to steric hindrance.

Q & A

Q. Q1. What are the standard synthetic routes for 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-thiophenecarbonyl chloride derivatives with substituted anilines. For example, similar compounds like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via refluxing equimolar amounts of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile for 1 hour . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Catalyst use : Basic catalysts (e.g., triethylamine) improve nucleophilic substitution.
  • Temperature control : Reflux conditions (~82°C for acetonitrile) balance reactivity and side-product formation.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional methods (e.g., 30 minutes vs. 1 hour) .

Q. Q2. How should researchers characterize the purity and structure of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide?

Methodological Answer: Full characterization requires:

  • Spectroscopy :
    • NMR : Assign aromatic protons (δ 7.0–8.5 ppm for thiophene and phenyl groups) and nitro group shifts (δ 8.5–9.0 ppm) .
    • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–S = 1.70–1.75 Å) and dihedral angles between aromatic rings (e.g., 8.5–13.5°) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in reported molecular geometries of thiophene-carboxamide derivatives?

Methodological Answer: Conflicting geometries (e.g., planar vs. non-planar thiophene-phenyl orientations) arise from intermolecular interactions. To address this:

  • Compare packing motifs : Weak C–H⋯O/S interactions (2.5–3.0 Å) may distort dihedral angles .
  • Use computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental X-ray data to identify steric/electronic effects.
  • Validate with multiple datasets : Cross-reference crystallographic data from structurally analogous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify systematic trends .

Q. Q4. What experimental strategies mitigate low yields in multi-step syntheses of nitro-substituted thiophene carboxamides?

Methodological Answer: Low yields often result from nitro group instability or competing side reactions. Mitigation approaches include:

  • Protecting groups : Temporarily protect the nitro group during coupling steps (e.g., using Boc or Fmoc groups).
  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to subsequent steps .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before decomposition.

Q. Q5. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide?

Methodological Answer: SAR studies should systematically modify substituents and evaluate bioactivity:

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (CF₃) at the phenyl or thiophene positions .
  • Biological assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Computational docking : Predict binding affinities to target enzymes (e.g., bacterial topoisomerases) using AutoDock Vina .

Q. Q6. What analytical techniques validate the stability of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • HPLC-MS : Monitor degradation products (e.g., nitro reduction to amine or hydrolysis to carboxylic acid) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss at 100–300°C .

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